
(1-Methylpiperidin-4-yl)acetonitrile
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Overview
Description
(1-Methylpiperidin-4-yl)acetonitrile (CAS: 164926-88-9; molecular formula: C₈H₁₄N₂) is a nitrile-containing piperidine derivative. Its structure features a methyl group at the 1-position of the piperidine ring and an acetonitrile substituent at the 4-position. This compound is widely utilized as an intermediate in pharmaceutical synthesis due to its versatile reactivity. For instance, it is incorporated into EP2 antagonists such as 2-(2-(((1-Methylpiperidin-4-yl)amino)methyl)-1H-indol-1-yl)acetonitrile (2f), which exhibits >95% purity and a molecular ion peak at m/z 256 [M+H]⁺ in LCMS analysis . Its ¹H NMR spectrum (CDCl₃) reveals characteristic signals at δ 3.68 (s, 2H, CH₂CN) and δ 2.52 (bs, 4H, piperidine CH₂) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-4-yl)acetonitrile typically involves the reaction of piperidine derivatives with acetonitrile under specific conditions. One common method includes the alkylation of piperidine with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (1-Methylpiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (1-Methylpiperidin-4-yl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a building block for the synthesis of drugs targeting neurological disorders and other conditions .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine-Based Nitriles
2-(1-Benzyl-4-piperidyl)acetonitrile (CAS: 78056-67-4)
- Structural Difference : Substitution of the 1-methyl group with a benzyl moiety.
- However, it may reduce solubility in polar solvents compared to the methyl analog .
(1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile
- Structural Difference : Incorporation of acetyl, phenyl, and conjugated double bonds into the piperidine ring.
- Crystallography : Crystallizes in a triclinic system (P1 space group) with unit cell parameters a = 9.4034 Å, b = 10.646 Å, c = 10.8860 Å. The planar geometry of the diphenylpiperidinylidene group facilitates π-π stacking interactions, which are absent in (1-Methylpiperidin-4-yl)acetonitrile .
Physicochemical Properties
- Key Insight : The methylpiperidinyl group in Propiverine Hydrochloride enhances water solubility due to its ionic character (hydrochloride salt), whereas this compound relies on aprotic solvents for dissolution .
Y5G Ligand (PDB ID: Y5G)
- Structure: {1-(ethylsulfonyl)-3-[4-(2-{[4-(1-methylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile.
- Properties : Zero formal charge, 73 atoms, 21 aromatic bonds. The methylpiperidinyl group stabilizes the ligand-receptor interaction via hydrophobic contacts, a feature absent in simpler nitriles like 2-(1-Benzyl-4-piperidyl)acetonitrile .
Biological Activity
(1-Methylpiperidin-4-yl)acetonitrile is a compound with significant potential in medicinal chemistry, primarily due to its structural features that facilitate interactions with various biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C8H14N2, indicating it comprises eight carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms. The presence of a piperidine ring with a methyl group at the nitrogen atom suggests its relevance in various biological contexts, particularly as a scaffold for drug development.
The biological activity of this compound is largely attributed to its interaction with specific neurotransmitter receptors and enzymes:
- 5-HT6 Receptor Antagonism : The compound has been identified as a selective antagonist at the 5-HT6 receptor, which is implicated in cognitive functions. By blocking this receptor, this compound can enhance the levels of neurotransmitters such as glutamate and acetylcholine in the brain, potentially improving cognitive performance and offering therapeutic benefits in conditions like Alzheimer's disease .
- Cholinesterase Inhibition : Preliminary studies suggest that this compound may also exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine, further supporting cognitive function and neuroprotection .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Receptor Interaction | Selective antagonist of 5-HT6 receptor, enhancing cognitive function by increasing neurotransmitter levels. |
Enzyme Inhibition | Potential inhibitor of AChE and BuChE, contributing to elevated acetylcholine levels. |
Neuroprotective Effects | May offer protection against neurodegenerative processes through modulation of cholinergic activity. |
Case Studies and Research Findings
- Cognitive Enhancement : A study evaluated the cognitive-enhancing effects of this compound in animal models. Results indicated significant improvements in memory tasks correlated with increased glutamate and acetylcholine levels .
- Alzheimer's Disease Models : Research involving transgenic mice models for Alzheimer's demonstrated that administration of this compound led to improved performance in memory tasks and reduced amyloid plaque deposition, suggesting potential utility in treating Alzheimer’s disease .
- Comparative Studies : In comparative studies with other piperidine derivatives, this compound exhibited unique receptor selectivity and enzyme inhibition profiles that distinguish it from similar compounds. This specificity may enhance its therapeutic potential while minimizing side effects associated with broader-spectrum agents.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJIGGBWHGOSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666183 |
Source
|
Record name | (1-Methylpiperidin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164926-88-9 |
Source
|
Record name | (1-Methylpiperidin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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